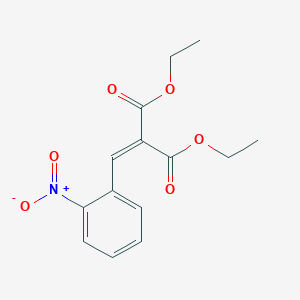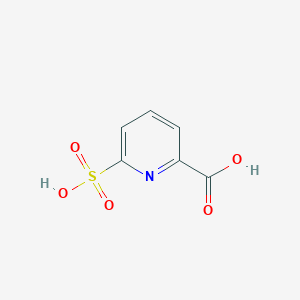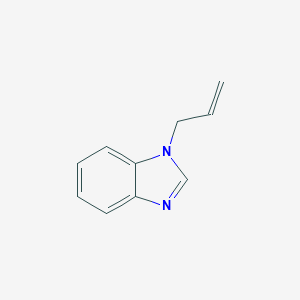
1-Allylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 1-Allylbenzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells. Further studies are needed to elucidate the exact mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Allylbenzimidazole can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of certain fungi and bacteria. Moreover, it has been shown to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
1-Allylbenzimidazole is a relatively easy compound to synthesize and purify. It is also readily available from commercial sources. However, its low solubility in water may limit its use in certain experiments. Moreover, its potential toxicity should be taken into consideration when handling this compound.
Orientations Futures
1-Allylbenzimidazole has shown great potential for various scientific research applications. Future studies could focus on the synthesis of new derivatives of this compound with enhanced biological activities. Moreover, its potential applications in catalysis and materials science could be further explored. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Allylbenzimidazole can be achieved by the reaction of o-phenylenediamine with allyl bromide in the presence of a base such as potassium hydroxide. The reaction takes place at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-Allylbenzimidazole has been used as a starting material for the synthesis of various compounds with potential biological activities. It has been reported to exhibit anticancer, antifungal, and antibacterial properties. Moreover, it has been used as a ligand in coordination chemistry to form metal complexes that have been studied for their potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
19018-22-5 |
|---|---|
Nom du produit |
1-Allylbenzimidazole |
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2 |
Clé InChI |
PVNRLJJDLALBGG-UHFFFAOYSA-N |
SMILES |
C=CCN1C=NC2=CC=CC=C21 |
SMILES canonique |
C=CCN1C=NC2=CC=CC=C21 |
Synonymes |
1H-Benzimidazole,1-(2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



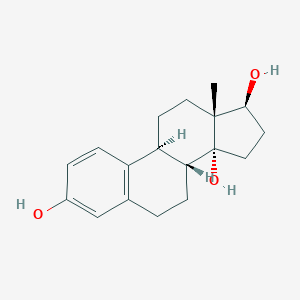

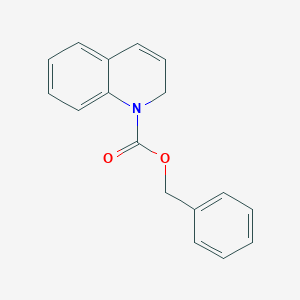
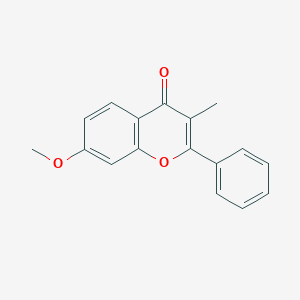

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
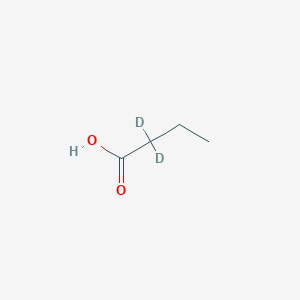



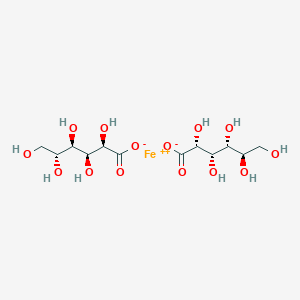
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
